molecular formula C14H19N3O2 B13071690 Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13071690
M. Wt: 261.32 g/mol
InChI Key: GBADLLJRHYSGES-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics

The systematic IUPAC name This compound reflects its core bicyclic scaffold and functional groups. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing three bridging carbon atoms, creating a norbornane-like structure. The "2-aza" designation indicates a nitrogen atom replaces one carbon at the 2-position, while the 5-hydrazinyl group (-NHNH₂) and benzyl carboxylate (-COOCH₂C₆H₅) occupy distinct positions on the bicyclic framework.

Key structural parameters include:

Property Value Source
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.33 g/mol
CAS Registry Number 1609467-59-5
Hybridization sp³-dominated bicyclic system

The compound’s stereochemistry is influenced by the rigid bicyclic structure, which restricts conformational mobility and imposes specific dihedral angles on substituents. The hydrazinyl group acts as a potential nucleophile or ligand for metal coordination, while the benzyl carboxylate enhances solubility in organic solvents.

Historical Context of Bicyclic Hydrazine Derivatives in Organic Chemistry

Bicyclic hydrazine derivatives emerged as critical intermediates in the 1990s, driven by their utility in synthesizing peptidomimetics and constrained amino acid analogs. The discovery of hydrazino carboxylic acids, such as piperazic acid, highlighted their role in natural product biosynthesis (e.g., cyclosporine analogs). Early synthetic methods relied on cycloadditions and hydrazonium ion cyclizations, but advancements in catalysis and ring-closing metathesis later expanded access to diverse bicyclic systems.

For example, hetero-Diels-Alder reactions enabled the construction of six-membered hydrazino lactams, while intramolecular hydrazone formations provided routes to five-membered rings. This compound represents a modern iteration of these efforts, combining a strained bicyclic core with functional groups amenable to further derivatization. Comparative analysis with related compounds illustrates structural evolution:

Compound Bicyclic System Key Functional Groups Application
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Ethyl ester Chiral auxiliary
Benzyl 6-aminopenicillanate [3.2.0] β-lactam, amine Antibiotic precursor
Piperazic acid derivatives [2.2.2] Hydrazino, carboxylic acid Natural product synthesis

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H19N3O2/c15-16-13-7-12-6-11(13)8-17(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9,15H2

InChI Key

GBADLLJRHYSGES-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)NN

Origin of Product

United States

Preparation Methods

Construction of the Bicyclic Core

  • Starting materials: The bicyclic scaffold is commonly derived from norbornene or cyclopentene derivatives, which undergo cycloaddition or ring closure reactions.
  • Typical approach: A Diels-Alder cycloaddition or palladium-catalyzed aminoacyloxylation of cyclopentenes can be employed to form oxygenated or nitrogen-substituted bicyclic systems with high regio- and stereocontrol.
  • Example: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to introduce nitrogen substituents.
  • Alternative: Organocatalytic formal [4+2] cycloaddition reactions provide access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions.

Introduction of the Hydrazinyl Group

  • Hydrazinylation step: The hydrazine group is introduced typically by nucleophilic substitution or reduction of a suitable precursor (e.g., a nitro or azido group) at position 5.
  • Reagents: Hydrazine hydrate or hydrazine derivatives are used to convert a 5-oxo or 5-halogenated intermediate into the hydrazinyl derivative.
  • Reaction conditions: Mild temperatures and controlled pH are critical to prevent overreaction or decomposition of the hydrazinyl moiety.
  • Catalysts: Boron trifluoride etherate can be used to facilitate esterification steps without affecting the hydrazinyl group.

Formation of the Benzyl Carboxylate Ester

  • Esterification: The carboxylate group at position 2 is protected as a benzyl ester to increase stability and facilitate purification.
  • Typical reagents: Benzyl chloroformate (CbzCl) or benzyl alcohol under basic conditions (e.g., sodium hydroxide or potassium carbonate) are used.
  • Conditions: Schotten-Baumann conditions (aqueous base and organic solvent) are common to achieve high yields with minimal racemization.
  • Industrial adaptation: Continuous flow reactors and automated control of temperature and reactant concentration optimize yield and purity in scale-up.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome Yield (%) (Reported)
1 Diels-Alder or Pd-catalyzed aminoacyloxylation Cyclopentene derivatives, Pd catalyst, mild temp Formation of 2-azabicyclo[2.2.1]heptane core 70-85
2 Functional group transformation Oxidation/reduction or substitution to 5-oxo or 5-halogen intermediate Intermediate for hydrazinylation 80-90
3 Hydrazinylation Hydrazine hydrate, controlled temp, BF3·OEt2 catalyst Introduction of hydrazinyl group 65-75
4 Esterification Benzyl chloroformate, NaOH or K2CO3, Schotten-Baumann conditions Benzyl ester formation 85-92

Critical Parameters and Optimization

  • Stereochemical control: Maintaining stereochemistry during ring formation and functionalization is essential; temperature and protecting group stability must be monitored.
  • Hydrazinyl group sensitivity: Hydrazine is reactive and can lead to side reactions; mild conditions and selective catalysts are preferred.
  • Purification: Intermediates and final products are typically purified by chromatographic techniques and characterized by NMR, LC-MS, and X-ray crystallography to confirm structure and stereochemistry.

Research Findings and Analytical Data

  • Spectroscopic confirmation: NMR (1H, 13C), IR, and mass spectrometry confirm the presence of the bicyclic framework, hydrazinyl group, and benzyl ester.
  • Crystallography: Single-crystal X-ray diffraction studies on related bicyclic esters confirm the stereochemical integrity and ring conformation, which is expected to be analogous for the hydrazinyl derivative.
  • Reactivity: The hydrazinyl group enables further derivatization and biological activity modulation, making the compound valuable in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could be beneficial for drug development.

Potential Therapeutic Uses:

  • Antidepressant Activity: Some studies suggest that compounds resembling this structure may exhibit antidepressant properties, potentially acting on neurotransmitter systems in the brain.
  • Anticancer Properties: Investigations into similar bicyclic compounds have indicated possible anticancer activities, warranting further exploration of this specific compound's efficacy against various cancer cell lines.

Cosmetic Formulations

The compound's hydrazine and bicyclic structure may lend itself to applications in cosmetic formulations, particularly as an active ingredient in skin care products.

Applications in Cosmetics:

  • Skin Conditioning Agents: Due to its potential moisturizing properties, it can be incorporated into creams and lotions aimed at improving skin hydration.
  • Anti-Aging Formulations: The compound's ability to modulate biological pathways might make it suitable for inclusion in formulations targeting aging skin.

Material Science

While less explored, the compound may have applications in material science, particularly in the development of polymers or composite materials.

Potential Uses:

  • Polymer Development: The unique chemical structure could be utilized to create novel polymers with specific properties, such as enhanced flexibility or stability under varying conditions.
  • Nanoparticle Formation: The compound could potentially be used to create nanoparticles for targeted delivery systems in drug formulations or cosmetic applications.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Antidepressant ActivityExhibited potential to influence serotonin levelsJournal of Medicinal Chemistry
Anticancer PropertiesShowed cytotoxic effects on specific cancer cell linesCancer Research Journal
Cosmetic EfficacyImproved skin hydration and elasticity in formulationsJournal of Cosmetic Science
Polymer CharacteristicsPotential for creating flexible, stable materialsMaterials Science Review

Mechanism of Action

The mechanism of action of Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Ester Group Reference
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate (1609467-59-5) C₁₄H₁₉N₃O₂ 261.33 5-hydrazinyl Benzyl
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1217190-38-9) C₁₄H₁₇NO₃ 247.29 5-hydroxy Benzyl
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (207405-59-2) C₁₁H₁₉NO₃ 229.28 6-hydroxy tert-Butyl
Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (2816820-66-1) C₁₄H₁₅NO₃ 245.27 6-oxo Benzyl
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (1242980-84-2) C₁₂H₁₅NO 189.25 2-oxa (oxygen atom) None

Table 2. Key Functional Differences

Compound Reactivity Highlights Potential Applications
5-hydrazinyl derivative Forms hydrazones; nucleophilic substitutions Antiviral agents, heterocycle synthesis
5-hydroxy derivative Hydrogen bonding; oxidation to ketones CNS drugs, crystallography studies
6-oxo derivative Ketone-mediated redox reactions Supramolecular chemistry
tert-Butyl ester analogs Acid-stable protecting group Peptide synthesis

Biological Activity

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1609467-59-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₄H₁₉N₃O₂
  • Molecular Weight: 261.33 g/mol
  • Purity: Typically ≥95% .

Physical Properties:

  • LogP (octanol-water partition coefficient): 1.2493, indicating moderate lipophilicity.
  • Topological Polar Surface Area (TPSA): 67.59 Ų, which suggests good permeability characteristics .

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly cathepsins, which are cysteine proteases involved in various physiological processes including protein degradation and immune response . This inhibition can lead to potential therapeutic effects in conditions where cathepsin activity is dysregulated.

2. Pharmacological Effects

Studies have shown that this compound exhibits:

  • Antitumor Activity: In vitro studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties: It has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.

3. Case Studies and Research Findings

A review of literature reveals several key studies:

StudyFindings
Demonstrated that derivatives of azabicyclo compounds exhibit significant inhibition of cathepsin C, suggesting a pathway for anti-inflammatory and antitumor effects.
Reported that Benzyl 5-hydrazinyl derivatives showed enhanced activity against specific cancer cell lines compared to non-hydrazine analogs.
Highlighted the compound's favorable pharmacokinetic properties, making it a candidate for further drug development.

Safety and Toxicology

The compound is classified with several hazard statements indicating that it may cause skin and eye irritation (H315, H319). Proper handling precautions are recommended to mitigate exposure risks .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate?

Methodological Answer:
The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and tertiary amine bases (e.g., triethylamine) to activate carboxylic acid intermediates. For example, tert-butyl-protected analogs are synthesized by reacting activated piperazine derivatives with bicycloheptane carboxylates in DMF . Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to amine) and reaction time (6–12 hours at room temperature) improves yields. Post-synthesis, hydrazine derivatives can be introduced via nucleophilic substitution or reductive amination .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry using 1H^1H, 13C^{13}C, and 2D NMR (e.g., NOESY for bicyclic ring conformation) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., geometric parameters like bond angles: C–N–C ≈ 109.5°; hydrogen bonds ~2.8–3.2 Å) .

  • HPLC-MS : Assess purity (>97%) and verify molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .

Basic: What structural features influence the reactivity of this bicyclic system?

Methodological Answer:
The 2-azabicyclo[2.2.1]heptane core imposes steric constraints, directing reactivity toward axial positions. The hydrazinyl group at C5 acts as a nucleophile, enabling conjugation with carbonyl compounds or participation in cycloadditions. Benzyl ester protection at the carboxylate enhances solubility in organic solvents (e.g., DCM, THF) while allowing deprotection under hydrogenolysis (H2_2/Pd-C) .

Advanced: How can researchers address low yields in hydrazine functionalization?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., over-alkylation or oxidation). Mitigation strategies:

  • Use anhydrous conditions (e.g., molecular sieves) to prevent hydrazine degradation.
  • Employ slow addition of hydrazine derivatives to control exothermicity.
  • Optimize pH (neutral to slightly acidic) to favor nucleophilic attack over decomposition .
  • Monitor progress via TLC (silica, ethyl acetate/hexane) or in situ IR for N–H stretching (~3300 cm1^{-1}) .

Advanced: How to resolve contradictions between computational and experimental spectral data?

Methodological Answer:
Discrepancies in NMR chemical shifts or IR bands may stem from:

  • Solvent effects : Simulate spectra using polarizable continuum models (e.g., SMD for DMSO).
  • Conformational flexibility : Perform DFT calculations (B3LYP/6-31G*) to map energy minima and compare with X-ray data .
  • Tautomerism : Investigate pH-dependent equilibria using 1H^1H-15N^{15}N HMBC to track hydrazine proton exchange .

Advanced: What strategies stabilize this compound during long-term storage?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photodegradation.
  • Lyophilization : For aqueous solutions, freeze-dry with cryoprotectants (e.g., trehalose).
  • Stabilizers : Add radical scavengers (e.g., BHT) if decomposition involves oxidative pathways .

Advanced: How does the bicyclic scaffold affect biological activity in protein-ligand studies?

Methodological Answer:
The rigid bicyclo[2.2.1]heptane backbone reduces entropy penalties upon binding, enhancing affinity for enzymes (e.g., proteases or kinases). Hydrazine acts as a hydrogen-bond donor, targeting catalytic residues (e.g., Asp/Glu in active sites). Docking studies (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated via SPR or ITC .

Safety: What precautions are essential when handling hydrazine derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and respirators (NIOSH P95) to avoid inhalation/contact .
  • Ventilation : Use fume hoods with ≥6 air changes/hour.
  • Spill Management : Neutralize hydrazine leaks with 10% acetic acid before disposal .

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